molecular formula C18H16FN3O B2654840 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile CAS No. 478046-83-2

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile

Cat. No.: B2654840
CAS No.: 478046-83-2
M. Wt: 309.344
InChI Key: GENRWUKLIIBDEV-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile is a chemical compound (CAS No: 478046-83-2) offered as a solid and is designed for research applications. This structure features a benzonitrile group and a fluorobenzoyl group linked by a piperazine ring, making it a versatile chemical building block, particularly in medicinal chemistry. Its molecular framework is commonly utilized in the synthesis and exploration of novel biologically active molecules. Piperazine derivatives are of significant interest in pharmaceutical research for their ability to interact with various biological targets. This compound serves as a valuable intermediate for researchers developing new therapeutic agents. Similar piperazine-based structures are frequently investigated in drug discovery projects for their potential anti-infective properties, including activity against strains of Plasmodium falciparum (the parasite responsible for malaria) and ESKAPE panel bacteria . The presence of the piperazine core is often associated with improved pharmacokinetic properties and target engagement in small molecules . Researchers can functionalize the nitrile group or utilize the aromatic rings to create diverse compound libraries for structure-activity relationship (SAR) studies. Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c19-16-5-3-15(4-6-16)18(23)22-11-9-21(10-12-22)17-7-1-14(13-20)2-8-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENRWUKLIIBDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile typically involves the reaction of 4-fluorobenzoyl chloride with piperazine, followed by the introduction of a benzonitrile group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile involves its interaction with molecular targets such as receptors or enzymes. The fluorobenzoyl group and the piperazine ring play crucial roles in binding to these targets, leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The 4-fluorobenzoyl group in the target compound offers moderate electron withdrawal compared to the stronger -CF3 group in 5d, which may reduce metabolic degradation but increase steric hindrance .
  • Biological Activity: Quinoline derivatives (e.g., 5d, 5e) exhibit enhanced antibacterial activity against Staphylococcus aureus due to the planar quinoline core, whereas oxazole derivatives (e.g., compound in ) show improved CNS penetration owing to reduced polarity .

Modifications on the Piperazine Ring

Variations in piperazine substituents significantly alter physicochemical properties:

Compound Name Piperazine Substituent ¹H NMR Shifts (DMSO-d6) Molecular Weight
4-[(4-{5-[(4-Fluoropiperidin-4-yl)methoxy]-3-methylpyridine-2-carbonyl}piperazin-1-yl)methyl]benzonitrile (25) Fluoropiperidinyl-methoxy δ 1.52–1.90 (4H, m), 2.21 (3H, s) 437.44
3-Fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)benzonitrile 2-Hydroxyethyl N/A 249.29
4-(4-(2-Hydroxyethyl)piperazin-1-yl)benzonitrile Methylpiperazine N/A 201.27

Key Observations :

  • Hydrophilicity : The 2-hydroxyethyl group in increases water solubility compared to the target compound’s fluorobenzoyl group, which is more lipophilic .

Core Structure Variations

Replacing the benzonitrile core with other aromatic systems impacts activity:

Compound Name Core Structure Application/Activity Reference
4-[4-(4-Pyrimidin-2-yl-piperazin-1-yl)-6-(quinazolin-4-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethyl-benzonitrile (5k) Triazine-quinazoline Kinase inhibition
1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile Benzimidazole-pyridine Anticancer (prion inhibition)

Key Observations :

  • Triazine Derivatives : Compound 5k demonstrates high melting points (283–284°C) due to rigid triazine-quinazoline stacking, contrasting with the target compound’s lower thermal stability .
  • Benzimidazole Hybrids : The extended aromatic system in enhances intercalation with DNA/RNA, a property absent in the target compound .

Functional Group Comparisons

Compound Name Functional Groups Key Spectral Data Reference
4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile (21b) Methoxypyrazine, piperidinyl ¹H NMR: δ 2.57–4.86 (21H, m)
5-fluoro-2-[4-[3-(4-fluorophenoxy)propanoyl]piperazin-1-yl]benzonitrile Phenoxypropanoyl Mol. Weight: 371.38

Key Observations :

  • Stereoelectronic Effects: Methoxypyrazine in introduces hydrogen-bonding capacity, while the phenoxypropanoyl group in enhances π-π stacking interactions .

Biological Activity

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile (CAS No. 478046-83-2) is a chemical compound notable for its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a piperazine ring substituted with a fluorobenzoyl group and a benzonitrile moiety, which contribute to its interaction with various biological targets.

  • Molecular Formula : C18H16FN3O
  • Molecular Weight : 305.34 g/mol
  • Structural Features : The compound includes a piperazine ring, a fluorobenzoyl group, and a benzonitrile moiety, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its role as a competitive inhibitor of tyrosinase (TYR) , the enzyme responsible for melanin biosynthesis. This inhibition is significant for therapeutic strategies aimed at treating hyperpigmentation disorders. The fluorobenzoyl and piperazine components are critical for binding to the active site of TYR, leading to reduced enzyme activity and subsequent effects on melanogenesis .

Tyrosinase Inhibition

Recent studies have highlighted the compound's efficacy as a tyrosinase inhibitor:

  • IC50 Values : The compound exhibits an IC50 value of approximately 0.18 μM against Agaricus bisporus tyrosinase, making it significantly more potent than the reference compound kojic acid (IC50 = 17.76 μM) .
  • Antimelanogenic Effects : In vitro assays demonstrated that this compound effectively reduces melanin production in B16F10 melanoma cells without cytotoxicity, indicating its potential as a safe therapeutic agent for skin conditions related to hyperpigmentation .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the piperazine moiety can enhance inhibitory activity against TYR. For instance, compounds derived from the 4-fluorobenzylpiperazine scaffold have shown promising results in terms of potency and selectivity .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound:

  • Study on Derivatives : A study evaluated various derivatives, revealing that modifications could lead to enhanced inhibitory effects on TYR activity. Compounds with additional aromatic rings or specific substituents exhibited varied levels of inhibition, emphasizing the importance of molecular design in drug development .
  • In Vivo Studies : While most current research is focused on in vitro evaluations, future studies are needed to assess the in vivo efficacy and safety profiles of these compounds in animal models.

Summary of Findings

StudyCompoundIC50 (μM)Remarks
This compound0.18Competitive inhibitor of TYR; no cytotoxicity observed
Kojic Acid17.76Reference compound for comparison

Q & A

Advanced Research Question

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors containing fluorobenzoyl-piperazine motifs .
  • Cell viability assays : Use glioblastoma (U87) or breast cancer (MCF-7) cell lines, with IC50_{50} determination via MTT assays .
  • Neuronal models : Primary cortical neurons or SH-SY5Y cells to assess neuroprotective effects against oxidative stress .

Which computational chemistry approaches effectively predict the binding affinity of this compound to target proteins?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., PDB: 1M17) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to assess binding mode fidelity .
  • QSAR modeling : Corlate substituent effects (e.g., fluorine position) with inhibitory activity using descriptors like logP and polar surface area .

How do structural modifications to the piperazine or fluorobenzoyl moieties affect pharmacokinetic properties?

Advanced Research Question

  • Piperazine substitution : Adding methyl groups improves metabolic stability but reduces solubility (e.g., logP increases by 0.5 units) .
  • Fluorine position : Para-fluorine enhances target affinity via halogen bonding, while meta-fluorine may improve blood-brain barrier penetration .
  • Nitrile group replacement : Replacing benzonitrile with carboxylic acid improves aqueous solubility but reduces cell permeability .

What strategies mitigate solubility challenges during preclinical formulation?

Basic Research Question

  • Co-solvent systems : Use PEG-400/ethanol (70:30 v/v) to achieve >5 mg/mL solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability .
  • Prodrug design : Convert nitrile to a phosphate ester for improved aqueous solubility, with enzymatic reconversion in vivo .

How should researchers address discrepancies between in vitro potency and in vivo efficacy?

Advanced Research Question

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., via LC-MS) to identify rapid clearance issues .
  • Metabolite identification : Use hepatic microsomes to detect CYP450-mediated degradation (e.g., piperazine ring oxidation) .
  • Tissue distribution studies : Radiolabel the compound (e.g., 18F^{18}F-isotope) to track accumulation in target organs .

What analytical techniques are critical for assessing compound stability under storage conditions?

Basic Research Question

  • HPLC purity monitoring : Detect degradation products (e.g., hydrolyzed nitrile to amide) under accelerated conditions (40°C/75% RH) .
  • Mass spectrometry : Identify oxidation byproducts (e.g., +16 Da peaks from piperazine hydroxylation) .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (>180°C indicates room-temperature stability) .

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